molecular formula C25H26FNO4 B14133710 Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate

Cat. No.: B14133710
M. Wt: 423.5 g/mol
InChI Key: GARMPDXDAZRRAW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and indole core structure makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

IUPAC Name

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19,28H,14-15H2,1-3H3/b13-12+

InChI Key

GARMPDXDAZRRAW-OUKQBFOZSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC)O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.